molecular formula C20H29N3O2S B2584488 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-71-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2584488
CAS RN: 946200-71-1
M. Wt: 375.53
InChI Key: QLRWMEVGWHYVHC-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on isomeric compounds with similar structural features has emphasized the importance of certain interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, in their crystal packing. These interactions play a crucial role in determining the stability and properties of the crystal structure, offering insights into the molecular conformation and potential applications in materials science (Lai, Mohr, & Tiekink, 2006).

Synthesis Methodologies

Compounds with pyrrolidine and cyclohexene groups are central to various synthetic routes, leading to the creation of complex molecules. For example, enaminones and cyclohexenone derivatives have been synthesized and transformed through different chemical reactions, highlighting the versatility of these functional groups in organic synthesis (Carlsson & Lawesson, 1982). Such methodologies are crucial for developing new materials, pharmaceuticals, and chemical intermediates.

Pharmacological Studies

Structurally related compounds have been explored for their potential as pharmacological agents. For instance, pyrazole derivatives have been studied for their cytotoxicity and inhibitory activity against certain cancer cell lines, showcasing the potential therapeutic applications of compounds with similar structural frameworks (Alam et al., 2016). Additionally, sigma receptor ligands featuring cyclohexylamine structures highlight the pharmacological relevance of these moieties in drug discovery (Radesca et al., 1991).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c24-19(21-10-8-16-6-2-1-3-7-16)20(25)22-14-18(17-9-13-26-15-17)23-11-4-5-12-23/h6,9,13,15,18H,1-5,7-8,10-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRWMEVGWHYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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